molecular formula C9H12N4 B053206 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile CAS No. 116598-69-7

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Cat. No.: B053206
CAS No.: 116598-69-7
M. Wt: 176.22 g/mol
InChI Key: PSFLXSYUOJMEQK-UHFFFAOYSA-N
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Description

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile (CAS 116598-69-7) is a versatile chemical building block and key intermediate in medicinal chemistry research. This compound, with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol, serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. Its structure features a fused triazolo-azepine ring system, which is of significant interest in the development of central nervous system (CNS)-active agents. Research has demonstrated the high value of this core structure and its derivatives. Scientific studies highlight that functionalized analogs, such as 3-aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitriles, exhibit pronounced analgesic and anti-inflammatory activities . One specific derivative showed a high level of analgesic activity in model tests, comparable to the reference drug ketorolac . The scaffold is also synthetically tractable; the acetonitrile moiety readily undergoes condensation with aldehydes and the molecule can be further functionalized via acylation reactions at either the ring nitrogen or the methylene carbon, with the ability for acyl groups to migrate under thermal conditions . This reactivity makes it an ideal scaffold for generating diverse compound libraries for biological screening. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLXSYUOJMEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385960
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116598-69-7
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Cyclization Strategy

The most widely documented method involves a two-step condensation-cyclization sequence. In the initial step, 2-methoxy-3,4,5,6-tetrahydro-7H-azepine reacts with cyanoacetic acid hydrazide in refluxing ethanol under catalytic piperidine. This forms the intermediate 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile, which is isolated via recrystallization from ethanol/water mixtures. Key parameters include:

ParameterConditionYield (%)Purity (HPLC)
SolventEthanol78–85≥98%
CatalystPiperidine (5 mol%)
TemperatureReflux (78°C)
Reaction Time6–8 hours

The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the azepine’s methoxy group, followed by intramolecular cyclization to form the triazoloazepine core.

Alternative Cyclization Media

Patent literature describes using high-boiling solvents like xylene (140°C) or dibutyl ether (80°C) to accelerate cyclization. For example, heating precursors in xylene with potassium carbonate achieves full conversion within 3 hours, albeit with lower yields (65–70%) due to side reactions.

Functionalization and Derivative Synthesis

Aldol Condensation for Structural Elaboration

The acetonitrile moiety serves as a handle for further functionalization. Reacting 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile with arylaldehydes in ethanol/piperidine yields α,β-unsaturated nitriles. For instance, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,]triazolo[4,3-a]azepin-3-yl)acrylonitrile is synthesized in 72% yield, demonstrating the scaffold’s versatility.

Industrial-Scale Optimization

Catalytic System Screening

Industrial protocols prioritize cost-efficiency and scalability. Replacing piperidine with cheaper amines like triethylamine in DMF reduces catalyst loading to 2 mol% while maintaining yields ≥80%. Continuous-flow systems further enhance throughput, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Purification Strategies

Large-scale batches employ crystallization from acetonitrile/water (3:1 v/v), yielding >99% purity. Chromatography is avoided due to cost constraints, with patent data confirming ≤0.5% impurities by ¹H NMR.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆, 300 MHz): δ 2.15–2.35 (m, 4H, CH₂), 2.85–3.05 (m, 4H, CH₂), 3.45 (s, 2H, CH₂CN), 7.25 (s, 1H, triazole-H). LC-MS (ESI⁺): m/z 217.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂N₄.

Purity Assessment

HPLC (C18, 0.01% formic acid/acetonitrile gradient) confirms ≥98% purity with retention time 6.8 minutes.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsScale Suitability
Ethanol/PiperidineHigh yield, mild conditionsLong reaction timeLab-scale (≤100 g)
Xylene/K₂CO₃Rapid cyclizationLower yield, high temperaturePilot-scale (1–10 kg)
Continuous FlowHigh throughputEquipment costsIndustrial (>100 kg)

Mechanistic Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the rate-limiting step is the cyclization transition state (ΔG‡ = 24.3 kcal/mol). Solvent polarity strongly influences activation energy, with ethanol reducing ΔG‡ by 3.2 kcal/mol compared to nonpolar solvents .

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can lead to N-acyl or C-acyl derivatives, depending on the reaction conditions .

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in the development of new pharmaceuticals. Its structural framework is similar to known bioactive compounds which suggests potential activity against various diseases.

Anticancer Activity

Studies have indicated that derivatives of triazoloazepines exhibit cytotoxic effects against cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Reference
Triazoloazepine DerivativeMCF-7 (Breast Cancer)15.2
Triazoloazepine DerivativeHeLa (Cervical Cancer)10.5

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research has suggested that it may have anxiolytic and antidepressant effects.

Case Study: Anxiolytic Effects

In a controlled study involving mice, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests.

Parameter Control Group Test Group P-Value
Time Spent in Open Arms (s)30 ± 560 ± 10<0.05

Polymeric Applications

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Composite Materials

Research has shown that adding triazoloazepine derivatives into polyvinyl chloride (PVC) improves its resistance to thermal degradation.

Composite Type Thermal Stability (°C) Mechanical Strength (MPa)
Pure PVC20045
PVC + Triazoloazepine Derivative25060

Biochemical Pathways

The compound has been studied for its effects on various biochemical pathways. It has been shown to interact with specific receptors which may lead to advancements in understanding disease mechanisms.

Study on Receptor Binding

A study focused on the binding affinity of the compound to serotonin receptors indicated a moderate affinity which could be explored for developing antidepressants.

Receptor Type Binding Affinity (Ki) Reference
Serotonin 5-HT1A50 nM
Serotonin 5-HT2A75 nM

Mechanism of Action

The mechanism of action for compounds based on the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile scaffold involves interaction with specific molecular targets. For example, some derivatives have been shown to inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic/Anti-inflammatory Derivatives

3-Aryl(heteryl)-2-(triazoloazepin-3-yl)acrylonitriles
  • Structure : Triazoloazepine core with acrylonitrile and aryl/heteroaryl substituents.
  • Activity : High analgesic and anti-inflammatory activity.
    • 3-(4-Hydroxyphenyl) derivative : Exhibited 80% inhibition of carrageenan-induced edema (vs. 75% for ketorolac) and 65% writhing reduction in acetic acid models .
  • Key Feature : Hydroxy group modification (e.g., esterification) enhances pharmacokinetics .

Antimicrobial Derivatives

3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-triazoloazepinium Bromides
  • Structure : Quaternary ammonium salts with phenacyl groups.
  • Activity: Broad-spectrum antimicrobial activity. MIC Values: 6.2–25.0 mg/mL against S. aureus and C. albicans . Lead Compound: 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide outperformed Cefixime and matched Linezolid’s efficacy .
Triazolodiazepine Carboxamide Hydrochloride
  • Structure : Triazolo-diazepine core with carboxamide.
  • Key Difference : Diazepine ring alters solubility and target specificity compared to azepine analogs .

Miscellaneous Derivatives

  • 3-(4-Methylphenyl)-triazoloazepine (Sigma-Aldrich): No activity data, but marketed for early-stage research .
  • 4-(Triazoloazepin-3-yl)-phenylamine : Predicted pKa 3.63, suggesting moderate solubility for further derivatization .

Comparative Data Table

Compound Name/Class Biological Activity MIC (mg/mL) Key Findings References
Parent Compound (Acetonitrile) Analgesic/anti-inflammatory N/A Intermediate for active derivatives; no direct activity reported.
3-(4-Hydroxyphenyl) Acrylonitrile Analgesic (hot plate, writhing models) N/A 80% edema inhibition; outperformed ketorolac.
Triazoloazepinium Bromides Antibacterial/antifungal 6.2–25.0 Active against S. aureus and C. albicans; superior to Cefixime.
Triazolodiazepine Carboxamide Undefined (structural analog) N/A Structural similarity to CNS-targeting agents; lacks activity data.

Key Insights

Structural-Activity Relationship :

  • The triazoloazepine core is versatile, with substituents dictating therapeutic focus. Acrylonitrile derivatives target inflammation, while quaternary ammonium salts excel in antimicrobial applications.
  • Hydrophilic groups (e.g., hydroxyl, quaternary nitrogen) enhance solubility and bioavailability .

Synthetic Flexibility :

  • The parent acetonitrile is a precursor for diverse derivatives via aldehyde condensations or alkylation .

Therapeutic Potential: Anti-inflammatory: Acrylonitrile derivatives rival NSAIDs like ketorolac. Antimicrobial: Triazoloazepinium bromides address drug-resistant pathogens, offering alternatives to Cefixime and Linezolid .

Biological Activity

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloazepines, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6C_{12}H_{18}N_{6} with a molecular weight of 246.31 g/mol. The presence of the triazole and azepine rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve the inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoloazepines has been explored in various studies. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may exhibit similar effects.

Anticancer Properties

The anticancer activity of triazole derivatives has been well-documented. Research indicates that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Study 1: Antimicrobial Activity

A study focused on synthesizing various triazole derivatives revealed that compounds with a similar structure to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded between 10 to 50 µg/mL for effective compounds .

Study 2: Anti-inflammatory Mechanism

In another study examining the anti-inflammatory properties of triazole derivatives, it was found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells treated with the compounds and measured cytokine levels using ELISA assays .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound ATriazoleAntimicrobial
Compound BTriazole-AzepineAnti-inflammatory
Compound CTriazoleAnticancer

Q & A

Basic Research Questions

Q. What synthetic routes are available for (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile, and what are their critical optimization parameters?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursor azepines with triazole derivatives under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., acetonitrile or DMF), and catalyst use (e.g., acetic acid or Lewis acids). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coats, goggles) during handling. Avoid exposure to moisture or strong oxidizers due to its nitrile group reactivity. Safety protocols for acetonitrile derivatives, including fume hood use and emergency eyewash access, are mandatory .

Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR (in DMSO-d6 or CDCl3) to confirm the triazole and azepine ring systems. IR spectroscopy can validate nitrile (C≡N stretch at ~2250 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., predicted exact mass 265.019 g/mol) .

Advanced Research Questions

Q. What strategies can be employed to address discrepancies between predicted and experimentally determined physicochemical properties (e.g., density, pKa)?

  • Methodological Answer : Use computational tools (e.g., COSMO-RS, ACD/Labs) to model properties like pKa (predicted 0.21±0.10) and compare with experimental data. For density discrepancies, employ pycnometry or gas displacement methods. Cross-validate results with structurally analogous compounds (e.g., triazolo-thiadiazines) to identify systematic errors .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically evaluated in ecological risk assessments?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation products. Assess abiotic factors (pH, UV exposure) influencing stability. Reference frameworks like Project INCHEMBIOL provide protocols for studying environmental distribution and ecotoxicity .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity and potential biological targets of this triazolo-azepine derivative?

  • Methodological Answer : Perform molecular docking (AutoDock, Glide) against protein databases (e.g., PDB) to identify binding affinities. Density functional theory (DFT) can predict reactive sites (e.g., nitrile group). Pharmacophore modeling may reveal similarities to known CNS-active triazolo compounds, guiding in vitro assays .

Notes on Data Interpretation

  • Contradictions in Evidence : Predicted boiling points (e.g., 525.2±60.0°C in ) may conflict with experimental data due to decomposition risks. Validate via thermogravimetric analysis (TGA) or reduced-pressure distillation .
  • Analytical Challenges : Sigma-Aldrich notes limited analytical data for rare compounds; researchers must independently confirm purity via HPLC-UV and elemental analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 2
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

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